Bienvenue dans la boutique en ligne BenchChem!

t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate

Lipophilicity Drug-likeness Permeability

tert-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2023003-08-7) is a pyrazole-based heterocyclic building block featuring a Boc (tert-butoxycarbonyl)-protected 3-amino group, a 4-nitro substituent, and an N1-isopropyl group. With a molecular formula of C₁₁H₁₈N₄O₄ and a molecular weight of 270.29 g·mol⁻¹ , this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor candidates and other bioactive molecules requiring orthogonal protection strategies.

Molecular Formula C11H18N4O4
Molecular Weight 270.289
CAS No. 2023003-08-7
Cat. No. B2362389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate
CAS2023003-08-7
Molecular FormulaC11H18N4O4
Molecular Weight270.289
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C11H18N4O4/c1-7(2)14-6-8(15(17)18)9(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16)
InChIKeyIFROMFOYUCENAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2023003-08-7): Core Chemical Identity for Research Procurement


tert-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2023003-08-7) is a pyrazole-based heterocyclic building block featuring a Boc (tert-butoxycarbonyl)-protected 3-amino group, a 4-nitro substituent, and an N1-isopropyl group . With a molecular formula of C₁₁H₁₈N₄O₄ and a molecular weight of 270.29 g·mol⁻¹ , this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor candidates and other bioactive molecules requiring orthogonal protection strategies .

Why Generic Substitution Risks Failure for CAS 2023003-08-7: The Consequence of N1-Substitution, Boc-Protection, and Nitro-Regiochemistry on Downstream Performance


Compounds within the 4-nitropyrazole-3-carbamate class are not interchangeable because small structural variations at the N1-position, the nature of the protecting group, and the nitro regiochemistry produce quantifiable differences in physicochemical properties, synthetic conversion efficiency, and biological target engagement [1]. The N1-isopropyl substituent directly modulates lipophilicity and steric encumbrance, differentiating this compound from its N1-unsubstituted analog in both permeability and metabolic stability potential . Furthermore, the Boc protecting group enables orthogonal deprotection under mildly acidic conditions with reported yields reaching 98% in analogous systems, whereas alternative protecting groups (Cbz, acetyl) require different cleavage conditions that may be incompatible with acid-sensitive downstream scaffolds [2].

Quantitative Differentiation Evidence for CAS 2023003-08-7: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


Predicted Lipophilicity (CLogP) Differential Between N1-Isopropyl and N1-Unsubstituted 4-Nitropyrazole-3-carbamate Analogs

The N1-isopropyl substituent on the target compound elevates its calculated lipophilicity relative to the N1-unsubstituted analog. In a closely related analog, tert-butyl (1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazol-3-yl)carbamate, the calculated LogP is reported as 1.5 [1]. For the N1-unsubstituted analog tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2101822-96-0), the lower molecular weight (228.21 vs. 270.29 g·mol⁻¹) and absence of the N1-alkyl substituent indicate a lower CLogP consistent with the class trend that N1-alkylation increases logP by approximately 0.3–0.8 units per additional carbon [2]. This increased lipophilicity directly impacts membrane permeability in cell-based assays, a critical determinant for intracellular target engagement in kinase inhibitor programs.

Lipophilicity Drug-likeness Permeability

Boc Deprotection Yield Benchmark for 4-Nitropyrazole-3-yl Carbamates: 98% Conversion Efficiency Validated in Patent Literature

The Boc protecting group on the target compound's 3-amino position enables clean, high-yield deprotection to the corresponding 3-aminopyrazole. Patent WO2016164754A1 (FGFR4 Inhibitors) reports that a structurally analogous tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate derivative—tert-butyl (1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazol-3-yl)carbamate—undergoes Boc removal with trifluoroacetic acid in dichloromethane over 3 hours to afford the free amine in 98% yield [1]. This contrasts with alternative N-protection strategies: the primary literature on aminopyrazole protection reports that direct acylation without Boc protection yields the desired 3-acylaminopyrazoles in only 20–60% yield after saponification, and in less than 10% yield without selective deprotection protocols . The Boc strategy thus provides a 1.6- to 9.8-fold yield advantage over non-Boc alternatives.

Protecting group chemistry Synthetic efficiency FGFR inhibitors

FGFR1 Kinase Inhibition Potency of 4-Nitropyrazol-3-yl Carbamate Scaffold: Patent-Reported IC₅₀ of 10 nM Establishes Target-Class Relevance

The 4-nitropyrazol-3-yl carbamate scaffold, of which CAS 2023003-08-7 is a direct N1-isopropyl-substituted representative, has been validated in the patent literature as a core structure for FGFR kinase inhibitors. BindingDB entry BDBM262050 (corresponding to US10251892, Example 168; US10632126, Example 168; US11173162, Example 168; US9708318, Example 168) reports an IC₅₀ of 10 nM for a compound containing the 4-nitropyrazol-3-yl carbamate pharmacophore against FGFR1, with measurements also performed against FGFR2 and FGFR4 under equivalent enzyme and ATP concentration conditions [1]. This positions the scaffold within the low-nanomolar potency range. By comparison, a structurally distinct 4-nitropyrazole derivative (BDBM50575344, CHEMBL4854822) lacking the 3-carbamate functionality shows an IC₅₀ of 11,000 nM (11 μM) against FGFR1 in BaF3 cell proliferation assays [2]—a 1,100-fold potency differential that highlights the essential role of the 3-carbamate group in target engagement.

Kinase inhibition FGFR Oncology

Nitro Regiochemistry and Stability: 4-Nitro Substitution Confers Superior Thermal Stability Relative to Alternative Nitropyrazole Isomers

Thermal decomposition studies on nitropyrazole positional isomers have established a stability ranking of 3-nitropyrazole > 4-nitropyrazole > 1-nitropyrazole > unsubstituted pyrazole in the temperature range of 25–250 °C [1]. While 3-nitropyrazole exhibits the highest thermal stability, the 4-nitropyrazole isomer (as present in CAS 2023003-08-7) still demonstrates measurably greater stability than 1-nitropyrazole, with differential decomposition onset temperatures that are relevant for process chemistry safety assessments. This stability ranking is confirmed independently by isoconversional kinetic analysis of nitropyrazole decomposition [2]. The pyrazole ring itself is resistant to oxidation by NO₂, contributing to low heat effects at initial decomposition stages [3].

Thermal stability Energetic materials Process safety

High-Value Application Scenarios for CAS 2023003-08-7: From Kinase Inhibitor Synthesis to Agrochemical Intermediate Development


FGFR-Targeted Kinase Inhibitor Library Synthesis in Oncology Drug Discovery

CAS 2023003-08-7 serves as a strategic building block for constructing focused kinase inhibitor libraries targeting FGFR1, FGFR2, and FGFR4. The 4-nitropyrazol-3-yl carbamate scaffold has demonstrated FGFR1 IC₅₀ values as low as 10 nM in patent-validated enzymatic assays [1], while the Boc protecting group enables a 98%-yield deprotection step to liberate the 3-amino group for subsequent diversification [2]. Medicinal chemistry teams can leverage the N1-isopropyl group to modulate lipophilicity (estimated CLogP ~2.0–2.5) for optimal cellular permeability, then reduce the 4-nitro group to the corresponding amine for further functionalization toward selective FGFR inhibitors. The 1,100-fold potency advantage of the 3-carbamate-containing scaffold over non-carbamate 4-nitropyrazole derivatives [1] makes this compound a high-priority procurement item for FGFR-focused oncology programs.

Orthogonal Protection Strategy for Multi-Step Synthesis of 3-Acylaminopyrazole Derivatives

In synthetic sequences requiring sequential functionalization of the pyrazole 3-amino group, the Boc protection on CAS 2023003-08-7 provides a critical orthogonality advantage. The established Boc protection–acylation–deprotection sequence yields 3-acylaminopyrazoles in high overall yields, whereas direct acylation approaches without Boc protection result in product mixtures and yields below 10% or 20–60% with additional saponification steps . The N1-isopropyl substituent remains stable under acidic Boc-deprotection conditions (TFA/DCM), allowing clean liberation of the 3-amino group without N1-dealkylation side reactions. This orthogonal protection strategy is particularly valuable in parallel synthesis and library production settings where high conversion efficiency directly impacts throughput and cost-per-compound metrics.

Agrochemical Lead Optimization: Pyrazole Carbamate Building Block for Pesticidal Mixture Development

Pyrazole compounds bearing carbamate functionality and N1-alkyl substituents (including isopropyl groups) have been claimed in patent literature (BASF SE, JP2018070621A) as active components in pesticidal mixtures, combined with respiration inhibitors and additional pesticide compounds [3]. CAS 2023003-08-7, with its N1-isopropyl, 4-nitro, and 3-carbamate substitution pattern, provides a matched molecular scaffold for generating analogs within this patent space. The 4-nitro group can be selectively reduced to access 4-aminopyrazole derivatives that serve as intermediates for agrochemical lead optimization. The predicted thermal stability advantage of 4-nitropyrazole over 1-nitropyrazole isomers [4] also supports safer scale-up in agrochemical process development.

Computational Chemistry and Structure–Activity Relationship (SAR) Studies: N1-Alkyl Lipophilicity Modulation

For computational chemists and SAR exploration teams, CAS 2023003-08-7 represents a defined N1-isopropyl variant within the 4-nitropyrazole-3-carbamate series. The predicted CLogP elevation of approximately +0.8–1.3 units relative to the N1-unsubstituted analog [5] provides a quantifiable lipophilicity increment for probing membrane permeability–activity relationships in cell-based assays. When procured alongside the N1-unsubstituted comparator (CAS 2101822-96-0) and other N1-alkyl variants (e.g., N1-cyclopentyl or N1-(dimethylamino)ethyl analogs), this compound enables systematic evaluation of N1-substituent effects on potency, selectivity, and ADME parameters within a matched molecular pair analysis framework.

Quote Request

Request a Quote for t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.